Cyclohexanehexone
Overview
Description
Cyclohexanehexone, also known as C6O6, is a chemical compound that has been a subject of interest due to its elusive nature and difficulty in synthesis. The molecule was claimed to be synthesized as early as 1862, but most of the chemicals used in existing studies were actually dodecahydroxycyclohexane dihydrate (C6(OH)12•2H2O). Recent efforts have revisited the synthesis of C6O6 by dehydration of C6(OH)12•2H2O, and mass spectrometry has been used to confirm its structure .
Synthesis Analysis
The synthesis of cyclohexanehexone has been a challenging endeavor due to its sensitivity to ambient conditions. A bulk synthesis method has been developed, which involves the dehydration of dodecahydroxycyclohexane dihydrate. This process has been confirmed through the use of a home-built electrospray ionization mass spectrometry setup within a glovebox, which detected C6O6 in the form of C6O6H-. Tandem mass spectrometry further confirmed the structure by showing consecutive losses of CO molecules .
Molecular Structure Analysis
Theoretical calculations have been performed to understand the chemical bonding of C6O6. These studies are crucial for rationalizing the synthetic methods and for providing a benchmark understanding of the molecule's structure. The mass spectrometry analysis has been particularly important in confirming the molecular structure of cyclohexanehexone .
Chemical Reactions Analysis
Cyclohexanehexone's reactivity has not been detailed extensively in the provided papers. However, the related cyclohexenones and cyclohexanediones have been used in various chemical reactions. For instance, cyclohexenones have been synthesized through iridium-catalyzed allylic alkylation, nucleophilic allylation, and ring-closing metathesis . Additionally, cyclohexanediones have been used as scaffolds for the synthesis of six-membered oxygen-containing heterocycles, which are intermediates in the synthesis of various bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanehexone are not directly discussed in the provided papers. However, the related compounds, such as cyclohexenones and cyclohexanediones, have been synthesized and studied for their properties. For example, cyclohexenones have been synthesized with high enantioselectivity and applied to the total syntheses of natural products like (+)-crypto- and (+)-infectocaryone . Cyclohexanediones have been used to synthesize derivatives with high yields and environmental friendliness, highlighting their potential in green chemistry .
Scientific Research Applications
1. Synthesis and Structural Analysis
- Synthesis Challenges and Mass Spectrometry: Cyclohexanehexone (C6O6) was synthesized by dehydrating dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O). Mass spectrometry was used to confirm its structure, overcoming previous challenges in detecting C6O6 due to its sensitivity to ambient conditions (Zhang et al., 2021).
2. Applications in Energy Storage
- Use in Lithium-Ion Batteries: Cyclohexanehexone has shown promise as a cathode material in lithium-ion batteries, offering an ultrahigh capacity and high energy density. This highlights its potential for enhancing the efficiency and capacity of energy storage systems (Lu et al., 2019).
3. Photoluminescent Properties
- Aggregation-Induced Emission: A study demonstrated the aggregation-induced emission characteristics of a star-shaped cyclohexanehexone luminogen. This property is significant for its potential applications in the field of optoelectronics and bioimaging (Rananaware et al., 2015).
4. Potential Therapeutic Applications
- Inhibition of Alzheimer’s Disease Phenotypes: Cyclohexanehexol, a derivative of cyclohexanehexone, has been found to inhibit the aggregation of amyloid β peptide and ameliorate Alzheimer’s disease-like phenotypes in mice. This suggests a potential role in the treatment of neurodegenerative diseases (McLaurin et al., 2006).
5. Industrial Applications
- Cyclohexane Dehydrogenation: The use of microporous silica membranes in cyclohexane dehydrogenation, a process significant for hydrogen production, has been investigated. This research contributes to advancements in efficient and sustainable industrial chemical processes (Koutsonikolas et al., 2012).
6. Environmental and Safety Studies
- Inhalation Toxicity in Mice: Research on the inhalation toxicity of cyclohexane in mice provided insights into its impact on health and safety, particularly in industrial settings where cyclohexane exposure may occur (Lee et al., 2018).
Safety And Hazards
Future Directions
Replacing inorganic anodes with organic electrode materials is an attractive direction for future green Li-ion batteries (LIBs). Carbonyl compounds are being explored as leading anode candidates for organic LIBs . Cyclohexanehexone exhibits an ultrahigh capacity of 902 mA h g −1 with an average voltage of 1.7 V at 20 mA g −1 in LIBs, corresponding to a high energy density .
properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGYJHUXHCUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200662 | |
Record name | Cyclohexanehexaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanehexone | |
CAS RN |
527-31-1 | |
Record name | Triquinoyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaketocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanehexone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanehexaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanehexaone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAKETOCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZR8062LFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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